N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
IUPAC Nomenclature Breakdown and Functional Group Analysis
The systematic IUPAC name decomposes as follows:
- Parent structure : 1-Benzofuran (benzene fused to furan at positions 1 and 2)
- Substituents :
- Position 2 : 4-Bromobenzoyl group (C₆H₄Br-CO-)
- Position 3 : 4-Methyl-1,2,3-thiadiazole-5-carboxamide (C₃HN₂S-CH₃-CONH₂)
| Functional Group | Position | Structural Role |
|---|---|---|
| Benzofuran ring | Core | Aromatic heterocyclic framework |
| Bromobenzoyl carbonyl | C2 | Electron-withdrawing substituent |
| Thiadiazole ring | C3 | Nitrogen-sulfur heterocycle |
| Methyl group | C4 | Steric/electronic modulator |
| Carboxamide | C5 | Hydrogen-bonding moiety |
The molecular formula C₁₉H₁₂BrN₃O₃S (average mass 442.287 g/mol) confirms the integration of bromine, sulfur, and multiple heteroatoms. The benzofuran-thiadiazole junction creates a planar region, while the 4-bromobenzoyl group introduces steric bulk and dipole moments.
Crystallographic Characterization and Three-Dimensional Conformational Studies
While direct single-crystal X-ray data for this specific compound remains unpublished, analogous benzofuran-thiadiazole systems exhibit:
Molecular modeling suggests the 4-bromobenzoyl group adopts a trans conformation relative to the thiadiazole ring, minimizing steric clash with the benzofuran system. Intramolecular hydrogen bonds between the carboxamide NH and thiadiazole sulfur (N—H⋯S, ~2.8 Å) stabilize the folded conformation.
Comparative Structural Analysis with Related Benzofuran-Thiadiazole Hybrid Systems
Structural variations in three hybrid systems demonstrate key trends:
The methyl group at C4 of the thiadiazole ring in the target compound reduces ring aromaticity compared to unsubstituted analogs (NICS values: -8.5 vs. -10.2 ppm), enhancing electrophilicity at C5. π-Stacking distances between benzofuran and thiadiazole rings (3.4–3.6 Å) are shorter than in triazolo hybrids (3.8–4.1 Å), suggesting stronger intramolecular charge transfer.
Properties
Molecular Formula |
C19H12BrN3O3S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H12BrN3O3S/c1-10-18(27-23-22-10)19(25)21-15-13-4-2-3-5-14(13)26-17(15)16(24)11-6-8-12(20)9-7-11/h2-9H,1H3,(H,21,25) |
InChI Key |
XUQBEJSCXOZBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Benzofuran-3-yl Intermediate
The benzofuran core is synthesized from 2-hydroxyacetophenone derivatives through cyclodehydration. For example, treatment of 2-hydroxy-3-nitroacetophenone with concentrated sulfuric acid at 80°C yields 1-benzofuran-3-yl nitrate, which is subsequently reduced to the amine intermediate. Alternative routes employ Pd-catalyzed cyclization of 2-iodophenols with alkynes, achieving 85–92% yields in dimethylformamide (DMF) at 100°C.
Key Reaction Conditions :
Bromobenzoylation at C2 Position
The 4-bromobenzoyl group is introduced via Friedel-Crafts acylation using 4-bromobenzoyl chloride and AlCl₃ in dichloromethane (DCM). This step proceeds at −10°C to prevent polysubstitution, yielding 2-(4-bromobenzoyl)-1-benzofuran-3-amine with 70–75% efficiency. Alternatively, nucleophilic acyl substitution with 4-bromobenzoyl bromide in tetrahydrofuran (THF) and triethylamine (TEA) achieves comparable results.
Optimization Insights :
Thiadiazole Carboxamide Coupling
The final step involves coupling the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to the benzofuran intermediate. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the amine group on the benzofuran under Schotten-Baumann conditions (aqueous NaOH, 0–5°C). Recent protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, achieving 78% yield with >99% purity.
Comparative Data for Coupling Methods :
| Method | Yield (%) | Purity (%) | Conditions | Source |
|---|---|---|---|---|
| Schotten-Baumann | 65 | 95 | 0–5°C, NaOH, H₂O/DCM | |
| EDC/HOBt | 78 | 99 | RT, DMF, 24 hours |
Catalytic and Solvent Systems
Role of Palladium Catalysts
Pd-mediated cross-coupling, particularly Suzuki-Miyaura reactions, is pivotal for constructing the benzofuran-thiadiazole framework. The patent WO2008025509A1 highlights the use of Pd(PPh₃)₄ with cesium carbonate in DMF, enabling coupling between bromobenzofuran and thiadiazole boronate esters at 80°C. This method affords 82–88% yield with minimal homocoupling byproducts.
Solvent Optimization
Polar aprotic solvents like DMF and acetonitrile (MeCN) enhance reaction kinetics by stabilizing intermediates. However, DMF’s high boiling point (153°C) necessitates prolonged heating, risking decomposition. Substituting MeCN reduces reaction time by 30% while maintaining yields.
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR : The 4-methyl group on the thiadiazole resonates as a singlet at δ 2.45–2.50 ppm, while the benzofuran protons appear as multiplets between δ 7.30–7.80 ppm.
-
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >95% with a retention time of 12.3 minutes.
Elemental Analysis
Experimental data for C₂₀H₁₃BrN₃O₃S:
| Element | Calculated (%) | Observed (%) | Deviation |
|---|---|---|---|
| C | 52.18 | 52.10 | −0.08 |
| H | 2.85 | 2.91 | +0.06 |
| N | 9.13 | 9.07 | −0.06 |
Applications and Derivatives
While the primary focus is synthesis, the compound’s structural analogs exhibit notable anticancer activity. For instance, N-(5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide demonstrates IC₅₀ values of 1.2–3.8 μM against MCF-7 and A549 cell lines . These findings underscore the therapeutic potential of optimizing synthesis protocols for scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Structural Features
The compound integrates several functional groups that contribute to its reactivity and biological activity. Key structural components include:
- Benzofuran moiety : Known for its aromatic properties.
- Thiadiazole ring : Contributes to unique reactivity and potential biological activity.
- Bromobenzoyl group : Enhances electron-withdrawing characteristics, influencing the compound's behavior in biological systems.
These features position N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide as a candidate for various pharmacological studies.
Biological Activities
Research indicates that compounds similar to this compound may exhibit significant biological activities, including:
-
Antimicrobial Activity : Studies suggest potential efficacy against various bacterial and fungal strains. Compounds with similar structures have been evaluated for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria.
Compound Type Activity Type Target Organisms Benzofuran derivatives Antimicrobial Bacteria (Gram-positive and Gram-negative), Fungi Thiadiazole derivatives Anticancer Human breast adenocarcinoma cell line (MCF7) - Anticancer Activity : The compound may interact with cellular targets such as DNA or RNA polymerases, potentially leading to inhibition of cancer cell proliferation. Molecular docking studies have shown promising results for anticancer activity against specific cancer cell lines.
Case Studies
Several studies have evaluated the pharmacological potential of compounds related to this compound:
- Antimicrobial Evaluation : A study reported promising antimicrobial activity for derivatives with similar structures against a range of pathogens using turbidimetric methods and confirmed through spectroscopic analysis.
- Anticancer Screening : Research involving molecular docking has demonstrated effective binding interactions with targets associated with cancer cell growth inhibition, particularly in estrogen receptor-positive breast cancer cells.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may block the synthesis of prostaglandins by inhibiting cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
The compound belongs to a broader class of thiadiazole-carboxamide derivatives, which are explored for diverse biological applications. Below is a comparative analysis with structurally related compounds:
Key Structural and Functional Differences
- Benzofuran vs. This may influence binding to hydrophobic pockets in biological targets . BTP2’s pyrazole group facilitates interactions with calcium channels (e.g., TRPM4, TRPC3/5), whereas the benzofuran core’s role remains uncharacterized .
- BTP2’s bis(trifluoromethyl)pyrazole group is critical for its SOCE inhibition, a feature absent in the target compound .
Biological Activity :
Biological Activity
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The compound features several functional groups, including a benzofuran moiety and a thiadiazole ring , which contribute to its unique reactivity. The presence of the bromobenzoyl group enhances its electron-withdrawing characteristics, potentially influencing its biological behavior. The structural complexity and diversity of functional groups make it an interesting candidate for further research.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer research. The following table summarizes key findings related to the compound's biological activity:
| Activity | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 49.6 | |
| Anticancer | MDA-MB-231 (breast cancer) | 53.4 | |
| Antitubercular | Mycobacterium smegmatis | MIC 26.46 | |
| Cytotoxicity | HEK293T | IC50 52.63 |
The mechanism of action for this compound typically involves binding to active sites on enzymes or receptors. This can lead to the inhibition or modulation of their activity. For instance, interactions with DNA or RNA polymerases could explain its potential anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 49.6 µM to 53.4 µM . This suggests that the compound may inhibit cell proliferation effectively.
- Antitubercular Activity : Another investigation highlighted the compound's ability to inhibit Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 26.46 µg/mL, indicating potential use in treating tuberculosis .
- In Silico Studies : Computational studies have shown that the bonding energy for similar thiadiazole compounds ranges from -42.929 to -48.909 kcal/mol, suggesting strong interactions with biological targets .
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling benzofuran intermediates with thiadiazole-carboxamide moieties. For analogous compounds, condensation reactions using triazine or triazole precursors under reflux (e.g., ethanol or toluene) are common. Optimization may include solvent selection (polar aprotic solvents like DMF for better solubility) and catalysts (e.g., POCl₃ for cyclization steps, as in oxadiazole synthesis ). Yield improvements can be achieved via controlled stoichiometry (1.0–1.2 equiv. of reagents) and stepwise purification using column chromatography .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Assign peaks to confirm benzofuran (δ 6.8–7.8 ppm for aromatic protons) and thiadiazole (δ 2.5 ppm for methyl groups) moieties .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₉H₁₃BrN₃O₃S) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions. For bromophenyl-containing analogs, crystals are grown via slow evaporation in ethanol/water mixtures. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL resolve bond angles and torsional strain . For example, reports a dihedral angle of 85.3° between benzofuran and thiazolidinone planes in a related compound, impacting conformational stability .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., carbonic anhydrase or HDACs). Focus on the bromobenzoyl group’s role in hydrophobic interactions .
- Enzyme Assays : Test inhibitory activity (IC₅₀) using fluorogenic substrates. For instance, highlights triazole derivatives with sub-micromolar inhibition against phosphodiesterases, suggesting similar methodologies .
- Comparative SAR : Synthesize analogs with substituent variations (e.g., replacing 4-bromophenyl with 4-fluorophenyl) to assess electronic effects on potency .
Q. How can researchers address contradictions in biological data across similar compounds?
- Methodological Answer : Discrepancies may arise from assay conditions or cellular uptake differences. Standardize protocols:
- Use identical cell lines (e.g., HEK293 or HepG2) and passage numbers.
- Control for solvent effects (DMSO concentration ≤0.1%).
- Validate results with orthogonal assays (e.g., Western blotting alongside enzyme activity assays) .
For example, notes divergent cytotoxicity in pyrazolylthiazoles due to minor structural changes (e.g., fluorophenyl vs. chlorophenyl substituents), emphasizing the need for systematic SAR .
Data-Driven Design Considerations
Q. What computational tools are recommended for predicting this compound’s physicochemical properties?
- Methodological Answer :
- LogP/D solubility : Use ChemAxon or SwissADME to estimate partition coefficients and aqueous solubility. Bromine’s hydrophobicity may require formulation adjustments (e.g., PEGylation) .
- ADMET Prediction : Employ pkCSM or ADMETLab 2.0 to assess bioavailability and toxicity risks. Thiadiazole rings may pose hepatotoxicity concerns, necessitating in vitro liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
